2-(Perfluorobutanoyl)cyclopentanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,2,3,3,4,4,4-heptafluorobutanoyl)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F7O2/c10-7(11,8(12,13)9(14,15)16)6(18)4-2-1-3-5(4)17/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUSQJBYVPBFHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C(=O)C(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567035 | |
| Record name | 2-(2,2,3,3,4,4,4-Heptafluorobutanoyl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141478-83-3 | |
| Record name | 2-(2,2,3,3,4,4,4-Heptafluoro-1-oxobutyl)cyclopentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141478-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,2,3,3,4,4,4-Heptafluorobutanoyl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Perfluorobutanoyl Cyclopentanone and Its Structural Analogues
Classical and Contemporary Approaches to Cyclopentanone (B42830) Derivatives
The construction of the cyclopentanone ring can be achieved through a variety of synthetic strategies, ranging from historical methods to modern catalytic processes.
Ketonic Decarboxylation Pathways
Ketonic decarboxylation is a classical method for the synthesis of cyclic ketones, involving the thermal decomposition of dicarboxylic acids or their salts. The intramolecular version of this reaction, particularly the cyclization of adipic acid, is a well-established route to cyclopentanone. organic-chemistry.orgyoutube.com This process, sometimes referred to as the Ruzicka large-ring synthesis in the context of larger rings, typically involves heating the dicarboxylic acid in the presence of a catalyst. organic-chemistry.org
The reaction is believed to proceed through the formation of a β-keto acid intermediate, which then undergoes decarboxylation. organic-chemistry.org Weak bases, such as sodium carbonate, have been shown to effectively catalyze the ketonic decarboxylation of adipic acid to cyclopentanone. organic-chemistry.orgorganic-chemistry.org This method is notable for its selectivity and the retention of stereochemistry at the β-positions. organic-chemistry.org A common laboratory-scale synthesis involves heating adipic acid with a catalytic amount of barium hydroxide (B78521). youtube.com
Table 1: Examples of Ketonic Decarboxylation for Cyclopentanone Synthesis
| Starting Material | Catalyst | Key Conditions | Product | Reference |
| Adipic acid | Barium hydroxide | Heating | Cyclopentanone | youtube.com |
| Adipic acid | Sodium carbonate | Heating | Cyclopentanone | organic-chemistry.orgorganic-chemistry.org |
Aldol (B89426) Condensation and Related Cyclization Reactions
The aldol condensation is a powerful carbon-carbon bond-forming reaction that can be employed intramolecularly to construct cyclic systems. The intramolecular aldol condensation of a 1,6-dicarbonyl compound is a direct route to a five-membered ring, forming a cyclopentenone derivative after dehydration.
A related and widely used cyclization is the Dieckmann condensation , which is the intramolecular Claisen condensation of a diester to form a β-keto ester. organicreactions.orgpw.livewikipedia.org For the synthesis of cyclopentanone derivatives, an adipic acid ester is treated with a base (e.g., sodium ethoxide) to yield a five-membered cyclic β-keto ester. organicchemistrytutor.comnumberanalytics.com Subsequent hydrolysis and decarboxylation of the β-keto ester afford the corresponding cyclopentanone. organicchemistrytutor.com This multi-step sequence provides a versatile route to substituted cyclopentanones. organicchemistrytutor.com
The Thorpe-Ziegler reaction is another intramolecular cyclization method that utilizes dinitriles as starting materials. In the presence of a base, the dinitrile undergoes cyclization to form an enamine, which upon acidic hydrolysis, yields a cyclic ketone. wikipedia.orgbuchler-gmbh.comchem-station.com This reaction is conceptually related to the Dieckmann condensation and is effective for forming five- to eight-membered rings. wikipedia.orgchem-station.com
The Robinson annulation is a well-known tandem reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring. wikipedia.orgmasterorganicchemistry.com While the classic Robinson annulation leads to cyclohexenones, modifications and related strategies can be adapted for the formation of fused ring systems that may contain five-membered rings. wikipedia.orglibretexts.orglibretexts.orgnih.gov For instance, the use of a β-diketone like 2-methyl-1,3-cyclopentanedione (B45155) as the nucleophilic donor in a Michael reaction followed by an intramolecular aldol condensation is a key step in the synthesis of steroids containing fused ring systems. libretexts.orglibretexts.org
Homologation and Rearrangement Reactions
Ring expansion and rearrangement reactions provide another avenue for the synthesis of cyclopentanones from smaller ring precursors. The Tiffeneau-Demjanov rearrangement is a classic example, involving the reaction of a 1-aminomethyl-cycloalkanol with nitrous acid to produce a ring-expanded cycloketone. wikipedia.orgnumberanalytics.comsynarchive.cominflibnet.ac.in For instance, a 1-aminomethyl-cyclobutanol can be converted to cyclopentanone. The reaction proceeds through the formation of a diazonium salt, which then undergoes a 1,2-alkyl shift with the expulsion of nitrogen gas. wikipedia.orgslideshare.net
More contemporary methods include the ring expansion of cyclobutyl ketones. ugent.be For example, treatment of a chloro alcohol derived from cyclobutanone (B123998) with a strong base can induce a rearrangement to afford a cyclopentanone derivative. ugent.be Similarly, the stereoconvergent direct ring expansion of certain cyclopropyl (B3062369) ketones to polysubstituted cyclopentanones has been achieved using Lewis acids like trifluoromethanesulfonic acid (TfOH) or boron trifluoride etherate (BF₃·Et₂O). nih.gov
Biomass-Derived Precursor Routes to Cyclopentanone
In recent years, the conversion of biomass into valuable chemicals has gained significant attention. Furfural (B47365), a platform molecule derived from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, serves as a renewable feedstock for the synthesis of cyclopentanone. nih.govmdpi.com
The conversion of furfural to cyclopentanone typically involves a tandem catalytic process. The first step is the hydrogenation of the aldehyde group of furfural to form furfuryl alcohol. nih.govnih.gov This is followed by an acid-catalyzed rearrangement of furfuryl alcohol, known as the Piancatelli rearrangement , to yield 4-hydroxy-2-cyclopentenone. nih.govnih.govresearchgate.net Subsequent hydrogenation and dehydration of this intermediate lead to the formation of cyclopentanone. nih.gov
A variety of heterogeneous catalysts have been developed for this transformation, often combining a hydrogenation metal (e.g., Pd, Ru, Cu, Ni) with an acidic component. nih.govnih.govacs.orgmdpi.commdpi.comcjcatal.com Reaction conditions such as temperature, hydrogen pressure, and catalyst composition are crucial for achieving high yields and selectivity for cyclopentanone. nih.govacs.orgmdpi.commdpi.com
Table 2: Catalytic Conversion of Furfural to Cyclopentanone
| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Yield of Cyclopentanone (%) | Reference |
| Ru/C and Al₁₁.₆PO₂₃.₇ | 160 | 4 | 84 | nih.gov |
| 4% Pd/f-SiO₂ | 165 | ~3.4 (500 psig) | 87 | acs.org |
| 10%Co-10%Ni/TiO₂ | 150 | 4 | ~53 (selectivity) | mdpi.com |
| CuNi/Al-MCM-41 | 160 | 2 | 97.7 (selectivity) | cjcatal.com |
| Cu-Ni-Al hydrotalcite | 140 | 4 | 95.8 | nih.gov |
| 0.10 wt% Au/TiO₂-A | 160 | 4 | 99 | nih.gov |
Synthesis of Fluorinated β-Diketones
The introduction of fluorine into β-diketones is of great interest due to the unique properties that fluorine imparts. The primary synthetic route to these compounds is the Claisen condensation.
Claisen Condensation as a Primary Synthetic Method
The Claisen condensation is a fundamental reaction for the formation of β-dicarbonyl compounds, including β-diketones. nih.govresearchgate.net The reaction involves the condensation of a ketone with an ester in the presence of a base. For the synthesis of fluorinated β-diketones, a ketone is reacted with a perfluorinated ester. nih.govnih.govd-nb.info
A general procedure for the synthesis of 2-(perfluorobutanoyl)cyclopentanone involves the Claisen condensation of cyclopentanone with an ethyl perfluorobutyrate. The reaction is typically carried out using a base such as sodium methoxide (B1231860) in a suitable solvent like methanol (B129727), followed by reflux. An alternative approach involves the nucleophilic acylation of a pre-formed cyclopentanone enolate with perfluorobutyryl chloride. This is achieved by deprotonating cyclopentanone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, followed by the addition of the acylating agent.
The purification of fluorinated β-diketones can sometimes be challenging. A common technique involves the formation of a copper(II) chelate, which can be precipitated and then decomposed with acid to yield the pure β-diketone. nih.govnih.gov
Table 3: Synthetic Approaches for this compound
| Reactant 1 | Reactant 2 | Base/Catalyst | Key Conditions | Product | Reference |
| Cyclopentanone | Ethyl perfluorobutyrate | Sodium methoxide | Reflux in methanol for 12 hours | This compound | |
| Cyclopentanone | Perfluorobutyric anhydride | Sulfated zirconia | Stirred at 80°C for 6 hours | This compound | |
| Cyclopentanone | Perfluorobutyryl chloride | Lithium diisopropylamide (LDA) | Anhydrous THF at -78°C, then quench with dilute HCl | This compound |
Direct Fluorination Methodologies for Dicarbonyl Compounds
Direct fluorination offers a straightforward route to introduce fluorine atoms into a molecule. For 1,3-dicarbonyl compounds, this method can be highly effective.
Research has demonstrated that 1,3-diketones and 1,3-ketoesters can react directly with elemental fluorine at room temperature. rsc.orgrsc.org This process yields the corresponding 2-fluoro and, in some instances, 2,2-difluoro derivatives in high yields. rsc.org The reactivity of the dicarbonyl compound and the reaction conditions can be tuned to control the degree of fluorination.
A more selective and widely used method involves electrophilic fluorinating reagents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). By adjusting the stoichiometry of Selectfluor®, it is possible to achieve either mono- or difluorination of 1,3-dicarbonyl compounds with high selectivity and in very good yields. organic-chemistry.org This method is practical as it can be performed in aqueous media without the need for a catalyst or base. organic-chemistry.org The general procedure for such a fluorination involves dissolving the ketone in a solvent like acetonitrile, adding Selectfluor®, and allowing the reaction to proceed at room temperature or under reflux. sapub.org
Furthermore, photosensitized direct C–H fluorination has emerged as a milder alternative to traditional methods, offering complementary selectivity through a radical-mediated mechanism. beilstein-journals.org This approach is particularly valuable for late-stage functionalization of complex molecules. beilstein-journals.org
Targeted Synthesis of this compound
The specific synthesis of this compound involves adapting known methods for preparing fluorinated β-diketones to the unique cyclopentanone scaffold.
The Claisen condensation is a cornerstone reaction for the synthesis of β-diketones. nih.gov This method can be adapted for the preparation of this compound by reacting a cyclopentanone derivative with a perfluorobutanoylating agent. A general approach involves the condensation of a ketone with an ester in the presence of a base. nih.gov For instance, cyclopentanone can be reacted with a perfluorobutyl ester, such as methyl perfluorobutanoate, in the presence of a strong base like sodium methoxide or sodium hydride to yield the desired product. sapub.orgnih.gov
A robust protocol for synthesizing β-diketones bearing perfluorinated alkyl groups has been developed, which is suitable for multigram-scale preparation without requiring complex purification procedures. nih.gov This involves the Claisen condensation of a ketone with a perfluorinated ester using sodium hydride as the base. nih.gov
The general procedure for creating trifluoroacetylated diketones, which can be analogously applied to perfluorobutanoylated compounds, involves the slow addition of sodium methoxide to diethyl ether, followed by the dropwise addition of the fluorinated ester and then the ketone. sapub.org The reaction mixture is typically stirred overnight at room temperature. sapub.org
The development of stereoselective and enantioselective methods for the synthesis of α-substituted β-diketones is crucial for accessing chiral building blocks for pharmaceuticals and other advanced materials. chemistryviews.org
Significant progress has been made in the enantioselective fluorination of α-substituted β-diketones using organocatalysis. chemistryviews.orgnih.govorganic-chemistry.orgacs.org Researchers have successfully employed β,β-diaryl serines as primary amine organocatalysts for this transformation. nih.govorganic-chemistry.orgacs.org These reactions, which utilize Selectfluor® as the fluorinating agent, produce the corresponding fluorinated products in high yields (74% to 99%) and with excellent enantioselectivity (75–95% ee). nih.govacs.org The carboxylic acid group of the β,β-diaryl serine catalyst is believed to play a critical role in achieving high enantioselectivity. organic-chemistry.org
The optimized conditions for these reactions typically involve stirring the α-branched β-diketone with the catalyst and Selectfluor® in a solvent like tetrahydrofuran (B95107) (THF) at a moderately elevated temperature (e.g., 40 °C). chemistryviews.orgorganic-chemistry.org The scope of this reaction is broad, accommodating both aryl- and alkyl-substituted diketones. organic-chemistry.org
Below is a table summarizing representative results from the enantioselective fluorination of α-substituted β-diketones using a β,β-diaryl serine catalyst.
| Substrate (α-Substituted β-Diketone) | Yield (%) | Enantiomeric Excess (ee, %) |
| α-Aryl substituted | High | Excellent |
| α-Alkyl substituted | High | Excellent |
This table represents a summary of findings and not specific experimental data points.
Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecules in a single step, often with high atom economy. researchgate.net These strategies can be employed to introduce additional functional groups and build intricate molecular architectures based on the β-diketone scaffold.
While specific MCRs for the direct synthesis of this compound are not extensively documented, general MCRs involving 1,3-dicarbonyl compounds are well-established and can be adapted. For example, the Biginelli and Hantzsch reactions are classic MCRs that utilize β-dicarbonyl compounds as key starting materials to generate heterocyclic structures. scholarsresearchlibrary.comnih.gov
More contemporary approaches involve photoredox-catalyzed multi-component processes. researchgate.net These methods can generate highly reactive radical species under mild conditions, enabling unique transformations. For instance, a photoredox-catalyzed pseudo-four-component reaction has been reported for the alkylative amidination of styrenes, showcasing the potential for complex bond formations in a single pot. researchgate.net Such strategies could potentially be adapted to incorporate a perfluorobutanoyl cyclopentanone framework into more elaborate molecular designs.
Advanced Purification and Isolation Techniques in Organic Synthesis
The purification and isolation of the target compound are critical steps in any synthetic sequence to ensure high purity for subsequent applications. emu.edu.tr For fluorinated compounds like this compound, a combination of standard and specialized techniques may be necessary.
Standard purification methods in organic chemistry include:
Crystallization/Recrystallization : This technique purifies solid compounds based on differences in solubility at varying temperatures. emu.edu.trsimsonpharma.comreachemchemicals.comgeeksforgeeks.org The impure solid is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals. simsonpharma.com
Chromatography : This is a versatile separation technique that can be used for both purification and analysis. emu.edu.trsimsonpharma.comgeeksforgeeks.org Common types include thin-layer chromatography (TLC) for monitoring reaction progress and column chromatography for preparative separation based on the differential adsorption of compounds to a stationary phase. geeksforgeeks.org
Distillation : This method is used to purify volatile liquids based on differences in their boiling points. reachemchemicals.combyjus.com For compounds that are sensitive to high temperatures, vacuum distillation can be employed to lower the boiling point. byjus.com
Filtration : This is a fundamental technique used to separate solids from liquids using a filter medium. emu.edu.trsimsonpharma.comreachemchemicals.com
For β-diketones, especially those with fluorinated side chains, specific purification methods have been developed. One effective technique is purification via the formation of copper chelates. nih.gov The crude β-diketone can be added to a hot solution of copper(II) acetate, leading to the precipitation of the copper(II) chelate of the diketone. This chelate can then be isolated and decomposed to yield the pure β-diketone. nih.gov Simple vacuum distillation of the crude reaction mixture has also been found to be sufficient in many cases for obtaining pure β-diketones with fluorinated side chains. nih.gov
The table below summarizes common purification techniques and their applicability.
| Purification Technique | Principle | Applicability to this compound |
| Recrystallization | Differential solubility | Potentially applicable if the compound is a solid at room temperature. |
| Column Chromatography | Differential adsorption | Widely applicable for separating the product from byproducts and unreacted starting materials. |
| Vacuum Distillation | Difference in boiling points under reduced pressure | Suitable given the predicted boiling point of 135 °C at 570 Torr. chemicalbook.com |
| Copper Chelate Formation | Selective precipitation | A specialized and effective method for purifying β-diketones. nih.gov |
Investigation of Chemical Reactivity and Mechanistic Pathways of 2 Perfluorobutanoyl Cyclopentanone
Enol-Keto Tautomerism in Fluorinated β-Diketones
β-Diketones, such as 2-(perfluorobutanoyl)cyclopentanone, exhibit a form of constitutional isomerism known as tautomerism, existing in a dynamic equilibrium between the diketo form and two possible enol forms. researchgate.netresearchgate.net This equilibrium is characteristic of compounds with a hydrogen atom alpha to two carbonyl groups. The conversion between the keto and enol tautomers involves the migration of a proton and the shifting of a double bond. researchgate.net
In the case of asymmetric β-diketones, two different enol forms are possible. For this compound, the equilibrium involves the diketo form and two potential enol tautomers, stabilized by an intramolecular hydrogen bond forming a pseudo-six-membered ring. The presence of the highly electronegative perfluoroalkyl group has a significant impact on this equilibrium. Electron-withdrawing substituents, such as a trifluoromethyl group (CF3), are known to strongly favor the enol tautomer. mdpi.com This is because the electron-withdrawing nature of the group increases the acidity of the α-hydrogen, facilitating its removal, and stabilizes the resulting enolate/enol form. The perfluorobutanoyl group (C4F9) is an even more potent electron-withdrawing group, suggesting that this compound exists predominantly in its enol forms in solution. mdpi.com
Studies on similar fluorinated β-diketones confirm that they exist almost entirely as a mixture of two chelated cis-enol forms in nonpolar media. capes.gov.br The relative stability of the two enol forms depends on the subtle electronic and steric influences of the substituents on either side of the α-carbon.
| Tautomer Name | Structure | Key Features |
|---|---|---|
| Diketo Form | Contains two distinct carbonyl groups (C=O). Generally less stable in β-dicarbonyls. | |
| Enol Form A | Enolic hydroxyl group adjacent to the cyclopentanone (B42830) ring. Stabilized by intramolecular H-bond. | |
| Enol Form B | Enolic hydroxyl group adjacent to the perfluorobutanoyl group. Stabilized by intramolecular H-bond. This form is expected to be highly favored due to the strong electron-withdrawing effect of the C4F9 group. |
Reactivity of the Cyclopentanone Ring System under Various Conditions
The reactivity of the cyclopentanone portion of the molecule is heavily modified by the adjacent perfluorobutanoyl group. This influence extends to addition reactions at the carbonyl center, substitutions at the α-carbon, and potential skeletal rearrangements of the five-membered ring.
The two carbonyl carbons in this compound exhibit vastly different electrophilicity. The carbonyl carbon of the perfluorobutanoyl group is rendered extremely electron-deficient due to the strong -I (negative inductive) effect of the perfluorobutyl chain. kaist.ac.krbyjus.com This makes it a hard electrophile and highly susceptible to attack by nucleophiles. In contrast, the carbonyl carbon of the cyclopentanone ring is a softer and less reactive electrophile. Consequently, nucleophilic addition reactions are expected to occur with high selectivity at the exocyclic carbonyl group.
Electrophilic attack typically occurs not at the carbonyl oxygen directly but on the nucleophilic α-carbon of the enol tautomer. youtube.com Since the compound exists predominantly as its enol, it can readily react with electrophiles. The reaction involves the electron pair from the C=C double bond of the enol attacking an electrophile, leading to substitution at the α-position.
The hydrogen atom located on the carbon between the two carbonyl groups (the α-carbon) is exceptionally acidic. This is a direct consequence of two factors:
The powerful inductive electron-withdrawal by the adjacent perfluorobutanoyl group. wikipedia.org
The ability of the resulting conjugate base (the enolate) to delocalize the negative charge over both oxygen atoms.
This high acidity allows for easy deprotonation with even mild bases to form a stable enolate anion. This enolate is a potent nucleophile and serves as a key intermediate for a variety of α-substitution reactions. proprep.com These reactions provide a powerful method for derivatization and the formation of new carbon-carbon bonds.
Common derivatization strategies include:
Alkylation: Reaction of the enolate with alkyl halides (R-X) to introduce an alkyl group at the α-position.
Acylation: Reaction with acyl chlorides (RCOCl) or anhydrides to introduce an acyl group, forming a β-tricarbonyl system.
Halogenation: Reaction with electrophilic halogen sources (e.g., N-bromosuccinimide) to introduce a halogen atom at the α-position.
While specific studies on this compound are scarce, established methodologies for ring expansion and contraction of cyclic ketones could be applied to its framework. wikipedia.org
Ring Expansion: Methods like the Tiffeneau–Demjanov rearrangement could potentially expand the cyclopentanone ring to a cyclohexanone (B45756). wikipedia.org This would first require selective nucleophilic addition (e.g., by a cyanide ion to form a cyanohydrin) or reduction of one carbonyl group to an alcohol, followed by reaction with nitrous acid or a similar reagent to generate a carbocation that initiates the ring-expanding rearrangement.
Ring Contraction: The Favorskii rearrangement is a well-known method for the contraction of α-haloketone rings. wikipedia.org This would necessitate the selective α-halogenation of the cyclopentanone ring, away from the more acidic central α-carbon. Treatment of the resulting α-halocyclopentanone moiety with a base would generate a cyclopropanone (B1606653) intermediate, which would then open to yield a substituted cyclobutanecarboxylic acid derivative. Certain cyclic 1,3-diketones have also been shown to undergo ring contraction under specific reductive conditions. youtube.com Iron-catalyzed radical ring contraction of cyclic β-diketone substrates has also been reported as a modern method. acs.org
| Reaction Type | Key Reagents | Expected Outcome/Intermediate |
|---|---|---|
| α-Alkylation | Base (e.g., NaH, LDA), Alkyl Halide (R-X) | Substitution of the central α-hydrogen with an alkyl group. |
| Tiffeneau-Demjanov Ring Expansion | 1. KCN/HCN; 2. H2/Pd; 3. HONO | Expansion to a substituted cyclohexanone ring. |
| Favorskii Ring Contraction | 1. Selective α-halogenation; 2. Base (e.g., NaOMe) | Contraction to a cyclobutane (B1203170) derivative. |
Influence of the Perfluoroalkyl Group on Reaction Dynamics and Selectivity
The perfluorobutanoyl moiety is the primary driver of the molecule's unique reactivity. Its influence is not merely steric but profoundly electronic, altering reaction rates and directing the selectivity of chemical transformations.
The defining feature of the perfluorobutanoyl group is its exceptionally strong negative inductive effect (-I effect). kaist.ac.kr This effect arises from the high electronegativity of the fluorine atoms, which polarize the C-F bonds. This polarization is transmitted through the sigma (σ) bond framework of the perfluorobutyl chain to the carbonyl carbon. wikipedia.orgchemistrytalk.org
This potent electron withdrawal has several critical consequences for the molecule's reactivity:
Increased Electrophilicity: The carbonyl carbon of the perfluorobutanoyl group becomes significantly electron-deficient (more δ+), making it a highly activated and "hard" electrophilic center, primed for nucleophilic attack.
Increased α-Hydrogen Acidity: The -I effect strongly stabilizes the conjugate base (enolate) that forms upon deprotonation of the central α-hydrogen. This stabilization lowers the pKa of the α-hydrogen, making it much more acidic than in non-fluorinated β-diketones. byjus.com
Enol Tautomer Favorability: The electron-withdrawing nature of the group stabilizes the enol tautomer, particularly the one where the enolic hydroxyl is hydrogen-bonded to the perfluorobutanoyl carbonyl oxygen. This shifts the keto-enol equilibrium significantly towards the enol form. mdpi.comrsc.org
This combination of effects dictates that the chemistry of this compound is dominated by reactions involving the highly acidic α-hydrogen and the highly electrophilic exocyclic carbonyl carbon, enabling selective transformations that are not possible with simple cyclopentanone or non-fluorinated β-diketones.
Steric Effects and Conformational Preferences
The reactivity of this compound is intrinsically linked to its three-dimensional structure and conformational dynamics. The cyclopentanone ring is not planar and typically adopts puckered conformations, such as the envelope or half-chair forms, to alleviate angular and torsional strain. youtube.com The presence of a bulky and strongly electron-withdrawing perfluorobutanoyl substituent at the C2 position significantly influences the conformational equilibrium and the steric accessibility of the reactive sites.
The molecule exists in a tautomeric equilibrium between the diketo form and two possible enol forms (endocyclic and exocyclic). For analogous compounds like 2-trifluoroacetylcyclopentanone, studies in deuteriochloroform solution show that the molecule exists predominantly (>90%) in its enol form. researchgate.net Specifically, the exocyclic enol tautomer, where the double bond is outside the ring, is the dominant species. researchgate.net This preference is driven by the powerful electron-withdrawing nature of the perfluoroalkyl group, which stabilizes the conjugated enol system. mdpi.comnih.gov
Key Conformational Influences:
Steric Hindrance: The perfluorobutanoyl group (–COC3F7) is considerably larger than the other substituents on the cyclopentanone ring. This steric bulk dictates the most stable puckered conformation, orienting the large group in a pseudo-equatorial position to minimize steric clashes.
Tautomeric Equilibrium: The equilibrium between the keto and enol forms is a critical aspect of its reactivity. The enol form is essential for its function as a ligand in coordination chemistry. The stability of the enol is enhanced by the formation of a pseudo-aromatic six-membered ring through an intramolecular hydrogen bond between the enolic hydroxyl and the carbonyl oxygen. mdpi.com
Electronic Effects: The high electronegativity of the fluorine atoms in the perfluorobutanoyl chain creates a strong dipole moment and influences the electron distribution across the entire molecule. This "β-fluorine effect" can impact the stability of radical intermediates and the stereoselectivity of certain reactions. nih.gov
The interplay of these effects results in a molecule with a preferred conformation that balances steric demands and electronic stabilization, which in turn governs its reaction pathways.
Studies on Complexation and Coordination Chemistry with Metal Ions
Fluorinated β-diketones, such as this compound, are highly versatile ligands in coordination chemistry, capable of forming stable complexes with a vast array of metal ions, including transition metals, lanthanides, and alkali metals. nih.govmdpi.comnih.gov These complexes are of significant interest due to their unique properties, such as high volatility, thermal stability, and luminescence, which make them suitable for applications in materials science, catalysis, and as precursors for chemical vapor deposition (MOCVD). digitellinc.comnih.gov
Ligand Design and Denticity Considerations
Upon deprotonation, this compound acts as a monoanionic, bidentate ligand. The two oxygen atoms of the β-dicarbonyl moiety coordinate to a metal ion to form a stable six-membered chelate ring. researchgate.net
Table 1: Ligand Properties of this compound
| Property | Description | Implication |
| Denticity | Bidentate | Forms a stable 6-membered chelate ring with metal ions. |
| Charge | Monoanionic (after deprotonation) | Neutralizes one positive charge on the metal center. |
| Key Structural Feature | Perfluorobutanoyl (C3F7) group | Strongly electron-withdrawing, increasing the ligand's acidity (lowering pKa) compared to non-fluorinated analogues. acs.orgrsc.org |
| Coordination Sites | Two carbonyl oxygen atoms | Forms a delocalized system upon chelation, enhancing complex stability. |
| Secondary Interactions | Fluorine atoms | Can participate in weak coordination with the metal center, influencing the geometry and stability of the complex. nih.gov |
The strong inductive effect of the perfluorobutanoyl group makes the enolic proton more acidic, facilitating deprotonation and complex formation under milder conditions than those required for non-fluorinated β-diketones. This enhanced acidity also contributes to the thermodynamic stability of the resulting metal chelates.
Formation of Homometallic and Heterometallic Complexes
The unique structure of fluorinated β-diketonates allows them to act not only as simple chelating ligands but also as bridging units to construct complex multinuclear architectures.
Homometallic Complexes: These complexes contain a single type of metal ion, typically with a stoichiometry of M(L)n, where L is the deprotonated ligand and n is the oxidation state of the metal. For example, divalent metals like Cu(II) or Ni(II) would form M(L)2 complexes. nih.govnih.gov
Heterometallic Complexes: These contain two or more different metal ions and are an area of intense research. nih.govnih.govdntb.gov.ua Fluorinated β-diketones are excellent building blocks for such systems. They can chelate to one metal center (e.g., a transition metal or lanthanide) while one of the carbonyl oxygens bridges to a second metal ion (e.g., an alkali or alkaline earth metal). nih.govmdpi.com This capability has been exploited to create a wide variety of bi- and polynuclear structures with tailored magnetic and luminescent properties. nih.govmdpi.com
The synthesis of these complex structures often involves the co-crystallization of different metal β-diketonates or the reaction of a pre-formed homometallic complex with another metal salt. nih.govmdpi.com The choice of substituents on the β-diketone ligand is a crucial tool for controlling the structure and nuclearity of the final product. nih.gov
Reaction Kinetics and Thermodynamic Analyses of Key Transformations
Understanding the kinetics and thermodynamics of the reactions involving this compound is essential for controlling its chemical transformations and optimizing its applications.
A fundamental transformation is the keto-enol tautomerism. The equilibrium constant (K_T = [enol]/[keto]) is highly dependent on the solvent. masterorganicchemistry.com Generally, the enol form is favored in non-polar solvents where intramolecular hydrogen bonding is maximized, while polar, protic solvents can stabilize the keto form. mdpi.comrsc.org The presence of the electron-withdrawing C3F7 group significantly shifts the equilibrium toward the enol form compared to non-fluorinated analogues. mdpi.comnih.gov
The thermodynamics of metal complexation have been investigated for similar fluorinated β-diketone systems. For instance, studies on the complexation of rare-earth metals have determined the stability constants and thermodynamic parameters for the formation of monocomplex species. acs.org The stability of these complexes is considerable, with formation constants spanning several orders of magnitude. acs.org
Gas-phase separation studies of volatile lanthanide complexes with fluorinated β-diketones have allowed for the calculation of thermodynamic parameters of adsorption, which relate to the volatility and stability of the complexes.
Table 2: Thermodynamic Data for Adsorption of Select Lanthanide-β-diketonate Complexes
| Complex | Enthalpy of Adsorption (ΔH) (kJ/mol) | Entropy of Adsorption (ΔS) (J/mol·K) |
| Sm(hfac)₃ | -1 ± 3 | -49 ± 8 |
| Dy(hfac)₃ | 31 ± 8 | 26 ± 16 |
| Sm(fod)₃ | -20 ± 40 | -94 ± 94 |
| Dy(fod)₃ | 27 ± 4 | 21 ± 10 |
| Data from reference tennessee.edu. Note: hfac and fod are structurally related fluorinated β-diketone ligands. |
While specific kinetic data for the complexation reactions of this compound are not widely available, the rates are known to be influenced by factors such as pH, solvent, the nature of the metal ion, and the concentration of the reacting species. The kinetics of reactions with other species, such as OH radicals, have also been studied for fluorinated diketones, highlighting the importance of the keto-enol equilibrium on reactivity. researchgate.net
Advanced Characterization Techniques in Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Compounds (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex fluorinated compounds like 2-(Perfluorobutanoyl)cyclopentanone. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a detailed picture of the molecular framework can be constructed. Due to the presence of a chiral center at the C2 position of the cyclopentanone (B42830) ring, the molecule is chiral, and this can lead to more complex NMR spectra. The compound can also exist in keto-enol tautomeric forms, which further influences the observed NMR signals. nih.gov
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals corresponding to the protons on the cyclopentanone ring. The chemical shifts of these protons are influenced by their proximity to the two carbonyl groups and the electron-withdrawing perfluorobutanoyl group. The protons on the carbon adjacent to the perfluorobutanoyl-substituted carbon (C3) and the other alpha-protons (C5) will likely appear as complex multiplets due to spin-spin coupling with each other. The proton at the C2 position, being at a tertiary carbon and adjacent to two carbonyl groups, is expected to be significantly deshielded and appear at a lower field.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbons of the cyclopentanone ring and the perfluorobutanoyl group are expected to appear at the most downfield region of the spectrum (typically 190-210 ppm). docbrown.info The carbon atoms of the perfluorobutyl chain will show characteristic splitting patterns due to coupling with the attached fluorine atoms. The chemical shifts of the cyclopentanone ring carbons are influenced by the substitution pattern.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. The spectrum of this compound will show distinct signals for the different fluorine environments within the perfluorobutanoyl group (-CF₂CF₂CF₂CF₃). The fluorine atoms on the terminal trifluoromethyl (CF₃) group will have a different chemical shift from those on the adjacent difluoromethylene (CF₂) groups. The coupling between neighboring non-equivalent fluorine atoms (J-coupling) will result in complex splitting patterns (e.g., triplets, quartets), which can be used to confirm the structure of the perfluoroalkyl chain.
Expected NMR Data for this compound (Predicted):
| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
| ¹H | Cyclopentanone Ring Protons | 1.8 - 3.5 | Multiplets | Complex splitting due to diastereotopicity and coupling. |
| ¹³C | C=O (Cyclopentanone) | ~200 - 215 | Singlet | Downfield shift due to carbonyl group. |
| ¹³C | C=O (Perfluorobutanoyl) | ~190 - 205 | Triplet (due to ²JCF) | Coupling to adjacent CF₂ group. |
| ¹³C | Perfluorobutyl Carbons | ~105 - 125 | Multiplets | Complex splitting due to C-F coupling. |
| ¹⁹F | -CF₂- (α to C=O) | ~ -120 to -125 | Triplet | Coupling to adjacent -CF₂- group. |
| ¹⁹F | -CF₂- | ~ -125 to -130 | Multiplet | Complex coupling. |
| ¹⁹F | -CF₃ | ~ -80 to -85 | Triplet | Coupling to adjacent -CF₂- group. |
Note: The predicted chemical shifts are based on general values for similar functional groups and may vary depending on the solvent and other experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing its vibrational modes. For this compound, these techniques are particularly useful for confirming the presence of the two carbonyl groups and the carbon-fluorine bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups. acs.org The carbonyl group within the five-membered cyclopentanone ring typically absorbs at a higher frequency (around 1740-1760 cm⁻¹) compared to a non-cyclic ketone due to ring strain. nist.govnist.gov The carbonyl of the perfluorobutanoyl group will also show a strong absorption in the carbonyl region, likely at a slightly different frequency due to the strong electron-withdrawing effect of the perfluoroalkyl chain. The spectrum will also feature strong absorption bands in the region of 1100-1350 cm⁻¹ corresponding to the C-F stretching vibrations of the perfluorobutanoyl group. nih.govosti.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibrations are also active in the Raman spectrum. While C-F bonds generally give weak Raman signals, the symmetric stretching vibrations of the perfluoroalkyl chain might be observable.
Key Vibrational Frequencies for this compound:
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| C=O Stretch (Cyclopentanone) | ~1750 | ~1750 | Strong (IR), Medium (Raman) |
| C=O Stretch (Perfluorobutanoyl) | ~1730 | ~1730 | Strong (IR), Medium (Raman) |
| C-F Stretch | 1100 - 1350 | 1100 - 1350 | Strong (IR), Weak (Raman) |
| C-H Stretch (Aliphatic) | 2850 - 3000 | 2850 - 3000 | Medium (IR & Raman) |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to deduce the molecular formula with high confidence.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation pathways. The molecular ion peak [M]⁺ should be observable. Common fragmentation patterns for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For this compound, fragmentation is likely to involve the loss of the perfluorobutanoyl group or parts of it. The fragmentation of the perfluoroalkyl chain itself can lead to a series of characteristic ions corresponding to the loss of CF₂, CF₃, or larger perfluorinated fragments. nih.govwell-labs.com
Expected Fragmentation Ions for this compound:
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 280 | [C₉H₇F₇O₂]⁺ | Molecular Ion |
| 251 | [C₈H₇F₆O₂]⁺ | Loss of ·CF₃ |
| 181 | [C₄F₇O]⁺ | Cleavage of the bond between the rings and the perfluorobutanoyl group |
| 83 | [C₅H₇O]⁺ | Cleavage yielding the cyclopentanone acylium ion |
| 69 | [CF₃]⁺ | Fragmentation of the perfluorobutyl chain |
Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Assessment
Since this compound possesses a chiral center at the C2 position of the cyclopentanone ring, it can exist as a pair of enantiomers. For applications where stereochemistry is important, it is crucial to be able to separate and quantify these enantiomers.
Chiral Chromatography: This is the most common method for separating enantiomers. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a chiral stationary phase (CSP) can be employed. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. This is essential for determining the enantiomeric excess (ee) of a sample.
Spectroscopic Methods: While standard NMR is generally unable to distinguish between enantiomers, the use of chiral shift reagents or chiral solvating agents can induce chemical shift differences between the signals of the two enantiomers, allowing for their quantification by NMR. Vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) are other spectroscopic techniques that can distinguish between enantiomers based on their differential interaction with circularly polarized light.
Theoretical and Computational Chemistry Studies on 2 Perfluorobutanoyl Cyclopentanone
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, electronic structures, and relative energies of different molecular states.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively complex molecules like 2-(perfluorobutanoyl)cyclopentanone. DFT calculations can be employed to determine a variety of molecular properties.
For this compound, DFT would be instrumental in:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.
Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. These properties are crucial for predicting sites of reactivity.
Spectroscopic Properties: Predicting vibrational frequencies, which can be compared with experimental infrared (IR) spectra to confirm the molecular structure.
The presence of the highly electronegative fluorine atoms in the perfluorobutanoyl group significantly influences the electronic properties of the molecule, an effect that can be quantified using DFT.
Table 1: Representative Electronic Properties of a β-Diketone Calculated by DFT
This table presents typical data obtained from DFT calculations on a representative β-dicarbonyl compound to illustrate the outputs of such a study. Specific values for this compound would require a dedicated computational analysis.
| Property | Keto Tautomer | Enol Tautomer |
| Total Energy (Hartree) | -550.123 | -550.119 |
| HOMO Energy (eV) | -6.8 | -6.5 |
| LUMO Energy (eV) | -1.2 | -0.9 |
| HOMO-LUMO Gap (eV) | 5.6 | 5.6 |
| Dipole Moment (Debye) | 3.5 | 2.8 |
Like other β-dicarbonyl compounds, this compound is expected to exist as an equilibrium mixture of tautomers, primarily the diketo and various enol forms. The enol form can be stabilized by the formation of a strong intramolecular hydrogen bond.
Computational modeling, particularly using DFT, is essential for studying this tautomeric equilibrium. By calculating the relative Gibbs free energies of the different tautomers, it is possible to predict their relative populations at equilibrium. The stability of these tautomers is influenced by the nature of the substituents. For this compound, the electron-withdrawing perfluoroalkyl chain is expected to have a significant impact on the acidity of the α-proton and the stability of the corresponding enolate.
Figure 1: Tautomeric Equilibrium in this compound
Computational conformational analysis would also explore the different spatial arrangements (conformers) of the flexible side chain and the cyclopentanone (B42830) ring to identify the lowest energy structures for each tautomer.
Reaction Mechanism Elucidation through Computational Simulations
Computational simulations are invaluable for mapping out the detailed pathways of chemical reactions, providing insights into their feasibility and kinetics.
For any chemical transformation, such as the interconversion between tautomers or other reactions, the molecule must pass through a high-energy transition state. Computational methods can be used to locate the geometry of this transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea), which is a key parameter that governs the reaction rate.
For the keto-enol tautomerization of this compound, computational analysis could model the proton transfer step, calculate the activation energy for this process, and determine whether it proceeds through a concerted or stepwise mechanism. Similarly, for other potential reactions, such as aldol (B89426) condensation, transition state analysis can predict the most likely reaction pathways.
Table 2: Representative Activation Energy Data for Tautomerization
This table provides illustrative activation energy values for the tautomerization of a β-dicarbonyl compound, demonstrating the type of data generated from transition state calculations. These are not specific values for this compound.
| Reaction | Solvent | Calculation Method | Activation Energy (kcal/mol) |
| Keto to Enol | Gas Phase | DFT (B3LYP/6-31G) | 30.6 |
| Keto to Enol | Water | DFT (B3LYP/6-31G) | 31.2 |
Data adapted from similar computational studies on β-dicarbonyls.
The solvent environment can significantly influence both the thermodynamics and kinetics of a reaction. Computational models can account for these effects using either implicit or explicit solvent models.
Implicit Solvation Models: The solvent is represented as a continuous medium with a specific dielectric constant. This approach is computationally efficient and often used to model how solvent polarity affects the relative stability of reactants, products, and transition states. For instance, polar solvents are known to stabilize the more polar keto tautomer in many β-dicarbonyl systems.
Explicit Solvation Models: Individual solvent molecules are included in the simulation. This method is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in protic solvents.
For this compound, computational studies could predict how the tautomeric equilibrium and reaction activation energies change in different solvents, from nonpolar (like hexane) to polar protic (like ethanol) and aprotic (like acetonitrile) environments.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum mechanics calculations are excellent for static properties and reaction pathways, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motions and interactions over time.
For this compound, MD simulations could be used to:
Analyze Conformational Dynamics: Observe the flexibility of the perfluorobutanoyl chain and the puckering of the cyclopentanone ring in a solvent environment.
Study Solvation Structure: Reveal how solvent molecules arrange around the solute, particularly the organization of water molecules around the polar carbonyl groups and the hydrophobic perfluoroalkyl chain.
Simulate Intermolecular Interactions: Model how molecules of this compound interact with each other or with other species in a mixture, providing insights into aggregation behavior or interactions at interfaces.
These simulations rely on a 'force field,' a set of parameters that describes the potential energy of the system. Developing an accurate force field for a fluorinated compound like this is a critical step for obtaining meaningful results.
Ligand Field Theory and Computational Design of Metal Complexes
Following a comprehensive search of scientific databases and literature, it has been determined that there are no specific scholarly articles or published research data focusing on the ligand field theory or the computational design of metal complexes for the compound This compound .
Searches were conducted using the compound name, its synonym 2-(nonafluorobutanoyl)cyclopentanone , and its Chemical Abstracts Service (CAS) number 141478-83-3 . These inquiries did not yield any studies that computationally modeled the interaction of this specific ligand with metal ions, nor were there any reports on its ligand field parameters (e.g., 10Dq), calculated complex geometries, or detailed electronic structure analyses.
Therefore, the generation of an article section with detailed research findings, data tables, and specific analysis as per the requested outline is not possible. The foundational experimental or theoretical data required to construct such a review does not appear to be available in the public scientific domain at this time.
Applications and Research Directions in Materials Science and Catalysis
Role as Ligands in Coordination Polymers and Metal-Organic Frameworks (MOFs)
The β-dicarbonyl moiety of 2-(perfluorobutanoyl)cyclopentanone makes it an excellent candidate for use as a ligand in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). While direct studies employing this specific molecule are not extensively documented, the behavior of analogous fluorinated β-diketone ligands provides a strong basis for predicting its potential role and the properties of the resulting materials. researchgate.netmdpi.comnih.gov
Fluorinated ligands are known to impart unique characteristics to CPs and MOFs. The introduction of fluorine atoms can significantly enhance the thermal and oxidative stability of the resulting framework. nsf.gov The strong electron-withdrawing nature of the perfluorobutanoyl group would increase the Lewis acidity of the coordinated metal centers, which can be advantageous for catalytic applications. nsf.gov Furthermore, fluorination is a well-established strategy for creating hydrophobic or even super-hydrophobic porous materials. nih.govoup.com This property is highly desirable for applications such as water-resistant sensors, gas separation in humid environments, and catalysis in aqueous media. nih.govoup.com
The coordination of this compound to metal ions can result in diverse structural architectures, from discrete polynuclear complexes to extended 1D, 2D, or 3D frameworks. mdpi.comnih.gov The specific structure is influenced by the choice of metal ion, solvent, and reaction conditions. nih.gov The fluorine atoms of the perfluoroalkyl chain can also participate in secondary coordination or non-covalent interactions, further influencing the final structure and its properties. mdpi.com
Table 1: Anticipated Effects of this compound as a Ligand in CPs/MOFs
| Property | Influence of the Perfluorobutanoyl Group | Potential Application |
| Hydrophobicity | The perfluoroalkyl chain creates a fluorous environment, repelling water. oup.com | Gas separation from humid streams, water-resistant materials, catalysis in aqueous media. nih.gov |
| Thermal Stability | The high strength of C-F and M-O bonds enhances the overall stability of the framework. nsf.gov | Materials for high-temperature applications, robust catalysts. |
| Lewis Acidity | The electron-withdrawing effect increases the Lewis acidity of the metal nodes. nsf.gov | Heterogeneous catalysis for reactions requiring strong Lewis acid sites. |
| Porosity | Can be used to tune pore size and create frameworks with specific guest affinities. | Selective gas adsorption and storage, separation of fluorinated compounds. |
| Luminescence | Can serve as a co-ligand in lanthanide-based MOFs to enhance luminescent properties. mdpi.com | Chemical sensing, optical devices. |
Applications in Homogeneous and Heterogeneous Catalysis
The dual functionality of this compound—a reactive ketone and a metal-chelating β-dicarbonyl—opens avenues for its use in various catalytic disciplines.
In organocatalysis, fluorinated carbonyl compounds are valuable building blocks for synthesizing chiral molecules. The asymmetric construction of carbon-fluorine quaternary stereogenic centers is a significant challenge in synthetic chemistry, and β-dicarbonyl compounds are key substrates in this endeavor. nih.govnih.gov While research on this compound is limited, analogous α-fluoro-β-ketoesters have been successfully employed as nucleophiles in asymmetric Michael additions and Robinson annulations catalyzed by chiral organocatalysts like bifunctional thioureas or cinchona alkaloids. chimia.ch
It is plausible that this compound could serve as a prochiral substrate in similar enantioselective transformations. For instance, its enolate could be used in Michael additions to α,β-unsaturated compounds or in Mannich reactions to generate products with multiple stereocenters, including a fluorine-bearing one. nih.govchimia.ch The development of organocatalytic methods for such transformations remains an active area of research, driven by the pharmaceutical importance of chiral fluorinated molecules. chimia.chnih.govthe-innovation.org
The β-diketonate structure of this compound allows it to act as a chelating ligand for a wide array of transition metals, including palladium, gold, and nickel. researchgate.netnih.gov Complexes formed with these metals are potential catalysts for various organic transformations. The introduction of perfluoroalkyl groups into β-diketonate ligands is known to increase the volatility and thermal stability of the resulting metal complexes, which is particularly useful for applications like chemical vapor deposition. mdpi.com
Palladium(II) complexes with fluorinated β-diketonate ligands have been studied for their catalytic activity and exist as a mixture of cis and trans isomers in solution. capes.gov.br These complexes are relevant to cross-coupling reactions, a cornerstone of modern synthesis. nih.govyoutube.com While nickel catalysis is also prominent, palladium offers a broader range of well-developed ligand systems. youtube.com The electron-withdrawing perfluorobutanoyl group can modulate the electronic properties of the metal center, influencing its reactivity and selectivity in catalytic cycles such as C-H activation or cross-coupling. nih.gov Furthermore, the cyclopentanone (B42830) core itself can be a reactive handle, as demonstrated in the transition-metal-free synthesis of substituted anilines from functionalized cyclopentanones. nih.gov
Table 2: Potential Applications in Transition Metal Catalysis
| Metal | Ligand Type | Potential Reaction | Rationale |
| Palladium | Fluorinated β-diketonate | Cross-coupling (e.g., Suzuki, Heck) nih.gov | The ligand can stabilize the Pd center and modulate its electronic properties for efficient catalysis. |
| Nickel | Fluorinated β-diketonate | Hydrogenation, C-H functionalization rsc.org | Ni complexes are cost-effective alternatives to palladium for various catalytic transformations. |
| Gold | Fluorinated β-diketonate | Alkyne and allene (B1206475) activation | Gold's carbophilicity can be tuned by the electronic nature of the supporting fluorinated ligand. |
| Copper | Fluorinated β-diketonate | Carbene/nitrene transfer, fluoroalkylation researchgate.net | Cu complexes are versatile catalysts for a range of synthetic reactions. |
Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling reactions under mild conditions. mdpi.comresearchgate.net Ketones, especially aryl ketones, can act as effective photosensitizers or photocatalysts. nih.govrsc.orgthieme-connect.com Upon irradiation with light, they can be excited to a triplet state capable of mediating electron transfer (ET) or energy transfer (EnT) processes. nih.govthieme-connect.com
While this compound is an aliphatic ketone, its potential role in photoredox chemistry should not be dismissed. It could act as a substrate in transformations where a ketyl radical is generated via photoinduced electron transfer from a strongly reducing photosensitizer. nih.govacs.org Such ketyl radicals can participate in C-C bond-forming reactions. nih.govacs.org More broadly, photoredox catalysis is a premier method for synthesizing complex fluorinated molecules, often by generating fluoroalkyl radicals from suitable precursors. researchgate.netnih.govproquest.com In this context, this compound could serve as a valuable fluorinated building block that is incorporated into more complex structures through photocatalytic pathways. mdpi.com
Multi-component reactions (MCRs), such as the Ugi and Passerini reactions, are highly efficient processes for generating molecular complexity from simple starting materials in a single step. youtube.comthieme-connect.de These reactions typically involve a carbonyl compound, an isocyanide, and, in the case of the Ugi reaction, an amine and a carboxylic acid. youtube.comnih.gov
Ketones can serve as the carbonyl component in these reactions. Although the reactivity of cyclobutanones has been documented, nih.gov cyclopentanones are also viable substrates. It is conceivable that this compound could participate as the ketone component in Ugi and Passerini-type reactions. The presence of the bulky and highly electron-withdrawing perfluorobutanoyl group would likely influence the kinetics and outcome of the reaction, potentially leading to novel and highly functionalized fluorinated scaffolds that are of interest in medicinal chemistry and materials science. nih.gov
Precursors for Advanced Fluorinated Materials
The incorporation of perfluoroalkyl chains into organic molecules is a well-established strategy for creating materials with unique and desirable properties. This compound is identified as a precursor for the synthesis of surface-active agents and other industrial chemicals. The distinct properties conferred by the perfluorobutanoyl group make it a valuable starting material for advanced fluorinated materials.
The presence of the C₄F₇ chain can impart high thermal stability, chemical inertness, and low surface energy, leading to materials that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). These properties are critical for applications such as protective coatings, low-friction surfaces, and specialized membranes. The reactive carbonyl and dicarbonyl functionalities of the molecule provide handles for polymerization or for grafting the molecule onto other surfaces or polymer backbones. For example, reduction of the ketone or its subsequent conversion could lead to fluorinated monomers suitable for creating fluoropolymers, a class of materials known for their exceptional performance in harsh environments. researchgate.net
Table 3: Properties Imparted by the Perfluorobutanoyl Group to Materials
| Property | Origin | Application |
| Low Surface Energy | The low polarizability of the C-F bond makes the fluorinated surface non-stick. | Anti-fouling coatings, water/oil repellent textiles, non-stick cookware. |
| High Thermal Stability | The C-F bond is one of the strongest single bonds in organic chemistry. | High-performance elastomers, seals, and wire insulation for extreme temperatures. |
| Chemical Inertness | The fluorine sheath protects the carbon backbone from chemical attack. | Linings for chemical reactors and pipes, chemically resistant seals and gaskets. |
| High Gas Permeability | Fluorinated polymers often have high free volume, allowing gases to pass through. | Membranes for gas separation, contact lenses. |
| Low Refractive Index | The electronic properties of the C-F bond result in a low refractive index. | Optical fibers, anti-reflective coatings. |
Design of Luminescent and Optoelectronic Materials Based on Fluorinated β-Diketones
Fluorinated β-diketones, such as this compound, are pivotal in the development of advanced luminescent and optoelectronic materials. Their unique electronic and structural properties make them excellent ligands for sensitizing lanthanide ions, leading to highly efficient light-emitting materials with applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.
The primary role of fluorinated β-diketones in these materials is to act as "antennas." They absorb ultraviolet (UV) light efficiently and transfer the excitation energy to a central lanthanide ion (e.g., Europium, Samarium, Neodymium), which then emits light at its characteristic, sharp wavelengths. This process, known as the antenna effect, is significantly enhanced by the presence of fluorine atoms in the β-diketone ligand. nih.gov
The introduction of fluorine atoms into the β-diketone structure provides several key advantages:
Enhanced Luminescence Efficiency: The replacement of C-H bonds with C-F bonds reduces non-radiative decay pathways. High-frequency vibrations of C-H bonds can quench the excited state of the lanthanide ion, dissipating the energy as heat rather than light. The lower vibrational frequency of C-F bonds minimizes this quenching, leading to higher luminescence quantum yields.
Improved Stability: The strong electron-withdrawing nature of fluorine atoms increases the stability of the resulting metal complexes. This is crucial for the longevity and performance of optoelectronic devices.
Tunable Electronic Properties: The degree and position of fluorination on the β-diketone ligand can be varied to fine-tune the energy levels of the ligand. This allows for precise control over the energy transfer process to different lanthanide ions, enabling the production of materials that emit light across the visible and near-infrared (NIR) spectrum.
Research has demonstrated the successful synthesis and characterization of various lanthanide complexes with fluorinated β-diketones, showcasing their potential in optoelectronic applications.
Detailed Research Findings:
A study on Samarium(III) complexes using the fluorinated β-diketone 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione (B1329369) (TFNB) revealed that these complexes exhibit strong, sharp emissions in the orange-red region of the visible spectrum upon UV irradiation. nih.gov The similarity between the excitation spectra of the complexes and the absorption spectra of the ligands confirmed an efficient energy transfer from the ligand to the Sm(III) ion, a hallmark of the antenna effect. nih.gov These findings suggest their suitability as emissive layers in organic electroluminescent devices. nih.gov
In another investigation, novel Erbium(III) complexes were synthesized with the fluorinated β-diketonate, 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione. These complexes were designed for applications in fiber optic communications, emitting in the C-band transmission window (around 1.54 µm). The study highlighted that the rigidity and bulkiness of ancillary ligands, in combination with the fluorinated β-diketone, have a pronounced impact on the emission intensity. researchgate.net Solution-processed near-infrared (NIR) OLEDs were successfully fabricated using these complexes, demonstrating a simple pathway to creating large-area devices. researchgate.net
Further research into Neodymium(III) complexes with 1,3-diketones containing linear perfluoroalkyl groups (CₓF₂ₓ₊₁) showed strong Nd³⁺-associated NIR luminescence with photoluminescence quantum yields (PLQY) up to 1.08%. mdpi.com OLEDs fabricated with these complexes, using both thermal evaporation and spin-coating techniques, achieved external quantum efficiencies (EQE) up to 1.38·10⁻²%, which is among the highest reported for Nd³⁺-based devices. mdpi.comresearchgate.net The study also emphasized that successive elongation of the fluorinated chains in the ligands can further enhance the luminescence efficiency. mdpi.com
The following table summarizes the key findings from recent research on luminescent materials based on fluorinated β-diketones:
| Lanthanide Ion | Fluorinated β-Diketone Ligand | Ancillary Ligand | Emission Region | Key Findings |
| Sm(III) | 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione (TFNB) | 2,2'-bipyridine derivatives | Orange-Red | Efficient antenna effect; suitable for emissive layers in OLEDs. nih.gov |
| Er(III) | 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione | 2,2'-bipyridine, bathophenanthroline, 5-nitro-1,10-phenanthroline | Near-Infrared (NIR) | Ancillary ligands significantly impact emission intensity; successful fabrication of NIR-OLEDs. researchgate.net |
| Nd(III) | 1,3-diketones with linear CₓF₂ₓ₊₁ groups (x=1,3,6) | 1,10-phenanthroline | Near-Infrared (NIR) | High PLQY (up to 1.08%) and EQE (up to 1.38·10⁻²%); longer fluorinated chains improve efficiency. mdpi.com |
| Eu(III) | 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (Hfodo) | 1,10-phenanthroline derivatives | Red | Intense monochromatic red emission in both powder and solution forms. researchgate.net |
These studies collectively underscore the immense potential of fluorinated β-diketones, including structures like this compound, in the rational design of next-generation luminescent and optoelectronic materials. The ability to systematically modify the ligand structure provides a powerful tool for creating materials with tailored photophysical properties for a wide array of technological applications.
Potential Roles in Bioorganic and Pharmaceutical Research Frameworks Theoretical Perspective
Fluorine Incorporation in Bioactive Molecules: A General Strategy in Drug Discovery and Design
The introduction of fluorine into organic molecules is a well-established and powerful strategy in medicinal chemistry, with approximately 20-25% of all commercialized pharmaceuticals containing at least one fluorine atom. nih.govnih.gov This is due to the unique properties of fluorine, including its high electronegativity, small size (comparable to a hydrogen atom), and the strength of the carbon-fluorine (C-F) bond. tandfonline.comnumberanalytics.com These attributes can profoundly and often beneficially alter the physicochemical and pharmacological properties of a molecule. chimia.ch
The strategic incorporation of fluorine can lead to:
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic degradation by enzymes. nih.govtandfonline.com This can increase the half-life of a drug, allowing for less frequent dosing. researchgate.net For instance, the replacement of a metabolically vulnerable C-H bond with a C-F bond can block oxidation, a common metabolic pathway. tandfonline.com
Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve bioavailability. researchgate.netwikipedia.org However, the effect on lipophilicity can be complex and depends on the specific fluorination pattern. nih.gov
Modulated pKa: The strong electron-withdrawing nature of fluorine can significantly alter the acidity or basicity (pKa) of nearby functional groups, which can influence a drug's solubility, absorption, and interaction with its biological target. nih.gov
Improved Binding Affinity: Fluorine atoms can participate in various non-covalent interactions with biological targets, including hydrogen bonds and multipolar interactions with protein backbones, potentially leading to enhanced binding affinity and potency. nih.govacs.org While organic fluorine is a poor hydrogen bond acceptor, it can interact favorably with polar hydrogen atoms and carbonyl groups in proteins. nih.govnih.gov
The presence of the perfluorobutanoyl group in 2-(perfluorobutanoyl)cyclopentanone makes it a building block that already contains a significant fluorine component, potentially allowing for the direct incorporation of these benefits into a larger molecular scaffold.
Table 1: Impact of Fluorine Incorporation on Drug Properties
| Property | Effect of Fluorination | Underlying Reason | Potential Benefit |
|---|---|---|---|
| Metabolic Stability | Increase | High strength of the C-F bond compared to C-H bond. | Longer drug half-life, reduced dosage frequency. researchgate.net |
| Lipophilicity | Generally Increases | The C-F bond is more hydrophobic than the C-H bond. wikipedia.org | Enhanced membrane permeability and absorption. wikipedia.org |
| Binding Affinity | Can Increase | Participation in favorable interactions (e.g., with protein backbone carbonyls). nih.gov | Increased drug potency. nih.gov |
| pKa | Modulation | Strong electron-withdrawing nature of fluorine. nih.gov | Optimized solubility and target interaction. nih.gov |
Conceptual Design of Enzyme Inhibitors and Molecular Probes
The structural features of this compound suggest its potential as a scaffold for the design of enzyme inhibitors and molecular probes.
Enzyme Inhibitors
The ketone group in the cyclopentanone (B42830) ring, activated by the adjacent electron-withdrawing perfluorobutanoyl group, is a key feature. α-Fluorinated ketones are known to be effective inhibitors of serine proteases. nih.gov The electron-withdrawing fluorine atoms render the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an active site serine residue, forming a stable hemiacetal adduct that mimics the tetrahedral transition state of peptide bond cleavage. nih.gov This "transition state analogue" approach is a powerful strategy in enzyme inhibitor design. researchgate.net Similarly, the activated ketone in this compound could theoretically target other enzymes that utilize a nucleophilic residue in their catalytic mechanism.
Molecular Probes
The presence of multiple fluorine atoms in the perfluorobutanoyl tail makes this compound a candidate for the development of ¹⁹F NMR (Nuclear Magnetic Resonance) probes. cfplus.cz ¹⁹F NMR is a valuable tool in biological and medicinal chemistry due to the high sensitivity of the ¹⁹F nucleus and the absence of a natural ¹⁹F background in biological systems. wikipedia.orgacs.orgnih.gov A molecule like this compound could be further functionalized to create probes for:
In Vitro and In-Cell NMR: To monitor drug binding, enzyme activity, and other biological processes. researchgate.netcfplus.cz The chemical shift of the fluorine atoms can be sensitive to the local environment, providing information about binding events. nih.gov
¹⁹F MRI: For in vivo imaging applications. acs.org Highly fluorinated compounds are being developed as contrast agents for ¹⁹F MRI to track cells or therapeutic agents in the body. acs.orgacs.org
Supramolecular Chemistry Interactions and Host-Guest Complexation Studies
From a theoretical standpoint, this compound possesses features that make it an interesting candidate for studies in supramolecular chemistry, particularly in the area of host-guest complexation. wikipedia.org Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent interactions. wikipedia.org
The perfluorinated chain of the molecule is highly hydrophobic and "fluorous." This property could drive its inclusion into the hydrophobic cavities of various host molecules, such as cyclodextrins or calixarenes, in aqueous environments. nsf.govepa.gov The primary driving forces for such complexation are often van der Waals interactions between the fluorinated guest and the hydrophobic interior of the host, along with the release of high-energy water molecules from the host's cavity. nsf.govresearchgate.net
For example, β-cyclodextrin is known to form host-guest complexes with a variety of perfluoroalkyl substances (PFAS). nsf.govepa.gov The perfluorinated tail of the PFAS guest typically resides within the hydrophobic cavity of the cyclodextrin. nsf.gov It is conceivable that this compound could act as a guest in a similar fashion. Furthermore, modifications to the host molecule, such as the introduction of charged groups, can significantly enhance the binding affinity for fluorinated guests. epa.gov
Such host-guest systems could be explored for applications in:
Sensing: Changes in the spectroscopic properties (e.g., NMR, fluorescence) of the host or guest upon complexation could be used to detect the presence of the fluorinated molecule.
Controlled Release: Encapsulation of a bioactive molecule derived from this compound within a host could provide a mechanism for its controlled release.
Environmental Remediation: Host molecules designed to selectively bind fluorinated compounds could potentially be used to remove them from water. rsc.org
Theoretical Frameworks for Ligand Design in Metallopharmaceuticals
The β-diketone moiety is a classic and versatile ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. mdpi.comnih.gov Fluorinated β-diketones, such as hexafluoroacetylacetonate (hfac), are particularly well-studied ligands. nih.gov The enol form of this compound presents a β-diketone-like structure that could chelate to a metal center.
The incorporation of a fluorinated ligand like this compound into a metallodrug could offer several theoretical advantages: nih.gov
Modulation of Redox Properties: The strong electron-withdrawing nature of the perfluorobutanoyl group would influence the electron density at the metal center, thereby tuning its redox potential. This is a critical parameter for the biological activity of many metallodrugs.
Enhanced Stability: The resulting metallacycle could exhibit high thermodynamic stability.
Lipophilicity and Bioavailability: The perfluorinated tail could increase the lipophilicity of the metal complex, potentially improving its ability to cross cell membranes and reach its intracellular target. nih.gov
Probing and Imaging: If a radioactive metal isotope is used, the complex could serve as a radiopharmaceutical for imaging or therapy. The fluorine atoms could also serve as a ¹⁹F NMR or MRI handle for tracking the metallodrug. nih.gov
Structural Modifications for Modulating Bio-Recognition and Interaction Profiles (Theoretical)
Key theoretical modification strategies include:
Functionalization of the Cyclopentanone Ring: The carbon atoms of the cyclopentanone ring are potential sites for the introduction of other functional groups. For instance, adding hydrogen bond donors or acceptors, charged groups, or aromatic rings could create additional points of interaction with a protein's binding pocket.
Varying the Linker: The carbonyl group linking the perfluorobutyl chain and the cyclopentanone ring could be modified. For example, reduction to a hydroxyl group or conversion to an oxime could alter the geometry and electronic properties of the molecule.
Modification of the Perfluoroalkyl Chain: While the current structure has a perfluorobutyl group, synthetic strategies could allow for the introduction of shorter or longer perfluoroalkyl chains. This would modulate the molecule's lipophilicity and the nature of its fluorous interactions.
Computational methods, such as molecular docking and molecular dynamics simulations, would be invaluable in a theoretical framework to predict how these structural changes might affect the binding mode and affinity of the molecule for a specific biological target. nih.govacs.org Understanding the role of fluorine in protein-ligand interactions, including its ability to participate in non-covalent interactions and disrupt water networks, is crucial for the rational design of more effective and selective bioactive molecules based on this scaffold. acs.orgnih.govresearchgate.net
Future Perspectives and Emerging Research Avenues for 2 Perfluorobutanoyl Cyclopentanone
Development of Green Chemistry Methodologies for Sustainable Synthesis
The future production of 2-(Perfluorobutanoyl)cyclopentanone is anticipated to shift towards more sustainable and environmentally benign synthetic methods, aligning with the principles of green chemistry. Research is moving away from traditional Claisen condensation reactions, which can be laborious and generate significant waste, towards innovative and cleaner alternatives. nih.gov
Key areas of development include:
Renewable Feedstocks: The cyclopentanone (B42830) moiety can be derived from lignocellulose, a renewable biomass source, via the catalytic conversion of furfural (B47365). nih.govrsc.orgmdpi.com This approach offers a sustainable alternative to petroleum-based starting materials.
Catalytic Innovations: The use of solid acid catalysts, such as sulfated zirconia, is being explored to mediate the acylation of cyclopentanone with perfluorobutyric anhydride, potentially leading to cleaner reaction profiles and easier catalyst separation.
Electrochemical Synthesis: Electrochemical methods represent a promising green alternative, using electrons as the primary oxidant instead of stoichiometric chemical oxidants. rsc.org This technique, often conducted in greener solvents like acetone (B3395972) and water, minimizes waste and avoids the use of heavy metal reagents. rsc.org
Waste Minimization: A critical aspect of green synthesis involves managing fluorinated byproducts. Current strategies include neutralization with calcium hydroxide (B78521) to precipitate non-toxic calcium fluoride (B91410) (CaF₂), a method that will likely be refined for greater efficiency.
Exploration of Novel Reactivity and Unprecedented Transformations
While the fundamental reactivity of this compound, including oxidation, reduction, and substitution, is known, future research will delve into more complex and unprecedented transformations. The electron-withdrawing nature of the perfluorobutanoyl group significantly influences the acidity and enolization of the diketone, opening pathways to unique chemical behavior.
Emerging research interests include:
Hydrate (B1144303) Formation: Fluorinated β-diketones, particularly cyclic ones, exhibit a tendency to form stable hydrates. sapub.org A deeper investigation into the equilibrium and kinetics of hydrate formation for this compound could reveal novel applications, for instance, as controlled-release sources of the active diketone.
Advanced Fluorination Reactions: The cyclopentanone ring itself is a target for further selective fluorination using electrophilic reagents like Selectfluor®. sapub.org Understanding the interplay of steric and electronic effects will be crucial for controlling the synthesis of polyfluorinated derivatives with tailored properties. sapub.org
Novel Coupling Reactions: Exploring decarboxylative couplings and reactions involving soft enolates could lead to new synthetic routes for constructing complex molecules from this compound, expanding its utility as a building block in organic synthesis. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry is a significant trend for the synthesis of specialty chemicals, including this compound. Flow chemistry offers superior control over reaction parameters, enhanced safety, and improved scalability.
| Parameter | Batch Process | Continuous Flow |
| Annual Capacity | Lower (e.g., 50 tons) | Higher (e.g., 200 tons) |
| Purity | Good (e.g., 95%) | Excellent (e.g., 98%) |
| Energy Consumption | High | Moderate |
| Safety | Lower (risk of thermal runaway) | Higher (minimized reaction volume) |
| Data derived from a comparative analysis of production methods. |
Future research will focus on optimizing flow reactor designs to minimize thermal degradation during the exothermic acylation step and integrating online purification and analysis for fully automated production. Furthermore, polymer-supported reagents, which are highly compatible with flow systems, could be developed for fluorination or other transformations involving this compound, enabling recyclable and more sustainable processes. rsc.orgorganic-chemistry.org
Advanced Materials and Nanotechnology Applications
The perfluoroalkyl chain in this compound imparts unique properties that are highly desirable in materials science and nanotechnology. Its ability to act as a ligand for metal ions is a key area of exploration.
Precursors for Thin Film Deposition: Metal complexes of fluorinated β-diketonates, including those with palladium(II) and silver(I), serve as volatile precursors for Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). researchgate.netmdpi.commdpi.com These techniques are used to create highly pure thin films and nanomaterials for electronics and catalysis. The volatility and thermal stability of these complexes make them promising candidates for such applications. mdpi.com
Surface-Active Agents: The compound serves as a precursor for synthesizing surface-active agents, leveraging the hydrophobic and lipophobic nature of the perfluorinated tail.
Coordination Polymers: The structural diversity of silver(I) coordination polymers formed with fluorinated β-diketonate ligands suggests that this compound could be used to construct novel supramolecular architectures with interesting optical or electronic properties. mdpi.com
| Metal | Ligand Type | Potential Application | Reference |
| Palladium (Pd) | Fluorinated β-diketonate | Precursor for MOCVD/ALD | mdpi.com |
| Silver (Ag) | Fluorinated β-diketonate | Precursor for CVD, Coordination Polymers | researchgate.netmdpi.com |
Predictive Modeling and Machine Learning in Chemical Design
Machine learning (ML) and predictive modeling are revolutionizing chemical research by accelerating discovery and optimizing processes. For this compound, these computational tools offer several promising avenues.
Reaction Optimization: ML algorithms can analyze vast datasets of reaction conditions to predict the optimal parameters for synthesizing this compound, maximizing yield and minimizing byproducts. acs.org This data-driven approach can significantly reduce the experimental effort required for process development. acs.org
Property Prediction: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physicochemical properties of this compound and its derivatives. mdpi.com This includes predicting parameters like fluoride ion affinity or C-F bond dissociation energies, which are crucial for understanding reactivity and stability. arxiv.orgchemrxiv.orgresearchgate.net
Rational Molecular Design: By learning from existing data, ML models can help design new derivatives of this compound with targeted properties for specific applications, such as enhanced binding as a metal ligand or specific solubility characteristics. arxiv.orgrsc.org This bridges the gap between computational modeling and practical molecular design. researchgate.net
Interdisciplinary Research with Materials Science and Theoretical Biology
The future of this compound research lies at the intersection of chemistry, materials science, and biology, driven by both experimental and theoretical approaches.
Materials Science: The collaboration between synthetic chemists and materials scientists is crucial for developing the next generation of advanced materials. As previously noted, the use of this compound as a precursor in MOCVD/ALD for creating custom electronic and catalytic surfaces is a prime example of this synergy. mdpi.commdpi.com Theoretical studies using methods like Density Functional Theory (DFT) can help predict the properties of these materials, guiding experimental work. mdpi.comruc.dk
Theoretical Biology: While direct biological applications are outside this scope, the compound's structure is of interest in theoretical biology and medicinal chemistry. The stability conferred by the perfluoroalkyl group makes it an interesting scaffold for designing metabolically robust molecules. Theoretical studies, particularly DFT calculations, can model the tautomeric equilibria of the β-diketone moiety, which is known to be critical for the biological activity of related compounds. ruc.dk This computational insight can guide the design of new molecules for biological screening, leveraging the unique structural features of this compound.
Q & A
Q. Notes
- Avoided commercial sources (e.g., ).
- Methodological focus ensured by referencing experimental designs and analytical techniques.
- Differentiated basic vs. advanced questions through complexity of analysis (e.g., synthesis vs. enantioselectivity).
- Cited evidence from peer-reviewed journals (e.g., ) and synthesis protocols (e.g., ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
